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Compound of Interest

Compound Name: PF-8380 hydrochloride

Cat. No.: B1150008 Get Quote

Selectivity Profile of PF-8380 Hydrochloride: A
Comparative Guide
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic selectivity of PF-8380
hydrochloride, a potent inhibitor of autotaxin (ATX). The information presented herein is

intended to assist researchers in evaluating the compound's specificity and potential for off-

target effects. All experimental data is supported by detailed methodologies to ensure

reproducibility.

Quantitative Selectivity Profile
PF-8380 hydrochloride demonstrates high potency and selectivity for its primary target,

autotaxin (ATX), an enzyme responsible for the production of lysophosphatidic acid (LPA).[1]

The inhibitory activity of PF-8380 has been quantified against ATX from different species and in

various assay formats. Limited data is available on its activity against other enzymes, with a

known off-target interaction with the hERG channel.
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Enzyme Target Species/System IC50 (nM)
Fold Selectivity vs.
Human ATX
(Isolated Enzyme)

Autotaxin (ATX)
Human (isolated

enzyme)
2.8[1] 1

Autotaxin (ATX) Human (whole blood) 101[1] 36

Autotaxin (ATX)
Rat (isolated enzyme,

FS-3 substrate)
1.16[2] 0.41

hERG Channel Not Specified 480[3] 171

Note: A broad-spectrum selectivity profile of PF-8380 hydrochloride against a wider panel of

enzymes, such as other phosphodiesterases and kinases, is not publicly available at the time

of this publication. The hERG inhibition data indicates a potential for off-target cardiac effects

and should be a consideration in experimental design.[3]

Autotaxin-LPA Signaling Pathway
The primary target of PF-8380, autotaxin, is a key enzyme in the lysophosphatidic acid (LPA)

signaling pathway. ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce

LPA.[4][5] LPA then binds to a family of G protein-coupled receptors (GPCRs), designated

LPA1-6, initiating a cascade of downstream signaling events that regulate a wide range of

cellular processes, including cell proliferation, migration, and survival.[4][5][6] By inhibiting ATX,

PF-8380 effectively reduces the production of LPA, thereby modulating these signaling

pathways.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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